(Rax,S,S)-C2-ACBP
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Overview
Description
(Rax,S,S)-C2-ACBP is a chiral compound known for its unique structural properties and significant applications in various fields of science and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rax,S,S)-C2-ACBP typically involves the use of chiral ligands and catalysts to ensure the desired stereochemistry. One common method involves the use of rhodium-catalyzed reactions, where the chiral ligand this compound is formed through a series of steps including hydrogenation and sulfonylation reactions . The reaction conditions often include mild temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(Rax,S,S)-C2-ACBP undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions to preserve its chiral integrity. For example, oxidation reactions may be performed at low temperatures to prevent racemization, while reduction reactions might require inert atmospheres to avoid unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield various alcohols or amines .
Scientific Research Applications
(Rax,S,S)-C2-ACBP has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (Rax,S,S)-C2-ACBP exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding is crucial for its role in asymmetric synthesis and its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(Rax,S,S)-C3-ACBP: Another chiral compound with similar structural properties but different applications and reactivity.
(Rax,S,S)-F12-C3-TunePhos: Known for its use in asymmetric 1,4-addition reactions, this compound shares some similarities with (Rax,S,S)-C2-ACBP but has distinct electronic properties.
Uniqueness
This compound stands out due to its specific stereochemistry and the resulting reactivity. Its ability to act as a chiral ligand in various catalytic processes makes it a valuable tool in both academic research and industrial applications .
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
9,10-dimethyl-8,11-dioxa-3,16-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaene |
InChI |
InChI=1S/C14H14N2O2/c1-9-10(2)18-12-6-4-8-16-14(12)13-11(17-9)5-3-7-15-13/h3-10H,1-2H3 |
InChI Key |
AYOIRZGVWHHWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C |
Origin of Product |
United States |
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